Stereochemical Distinction: Chiral Center Presence vs. Its 4-yl Positional Isomer
The target compound features a chiral center at the 2-position of the tetrahydropyran ring, directly adjacent to the methylene linker attached to the pyridazine core. This chirality is entirely absent in its closest regioisomer, 3-chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine, which is achiral . This difference is not merely theoretical; it provides a quantifiable structural parameter where the target possesses one defined chiral center versus zero for the comparator, enabling the synthesis of diastereomerically enriched libraries, a capability the achiral 4-yl isomer cannot offer.
| Evidence Dimension | Number of chiral centers in the molecule |
|---|---|
| Target Compound Data | 1 (at the tetrahydropyran 2-position) |
| Comparator Or Baseline | 3-chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine: 0 |
| Quantified Difference | Infinity-fold (1 vs 0) |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES representation |
Why This Matters
Procurement of the 2-yl isomer is mandatory for projects requiring stereochemical diversification or chiral resolution to explore enantioselective interactions.
